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Compound of Interest

Compound Name: Fustin

Cat. No.: B1231570 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data

integral to the structural elucidation of fustin, a flavanonol recognized for its diverse biological

activities, and its derivatives. The document details the spectroscopic techniques, experimental

protocols, and biosynthetic pathways essential for the characterization of these compounds.

Introduction to Fustin
Fustin, also known as dihydrofisetin, is a flavanonol, a subclass of flavonoids.[1] It is naturally

found in plants such as the lacquer tree (Toxicodendron vernicifluum) and young fustic (Cotinus

coggygria).[1] Structurally, fustin is a tetrahydroxyflavanone ((2R,3R)-2-(3,4-

dihydroxyphenyl)-3,7-dihydroxy-2,3-dihydrochromen-4-one).[1][2] Unlike the related flavonol

fisetin, fustin lacks a double bond in the C-ring, which results in the presence of two

stereocenters and the possibility of four stereoisomers.[1] Fustin has garnered significant

interest in the scientific community for its potential therapeutic applications, including

neuroprotective effects, anticancer potentiation, and antidiabetic properties.[1][3][4] The

accurate elucidation of its structure and that of its derivatives is paramount for understanding

its structure-activity relationships and for the development of new therapeutic agents.

Core Structure and Stereochemistry
The fundamental structure of fustin consists of a C6-C3-C6 flavonoid skeleton. This skeleton is

composed of two benzene rings (A and B) linked by a three-carbon heterocyclic pyran ring (C).
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The IUPAC name for the most common stereoisomer is (2R,3R)-2-(3,4-dihydroxyphenyl)-3,7-

dihydroxy-2,3-dihydrochromen-4-one.[2] The key structural features are:

A-Ring: Dihydroxylated at positions 5 and 7 (though the 5-OH is often not mentioned in the

common name, it is part of the parent flavanone structure from which fustin is derived). The

7-hydroxy group is explicitly named.

B-Ring: Dihydroxylated at positions 3' and 4' (a catechol moiety).

C-Ring: Contains a hydroxyl group at position 3 and a carbonyl group at position 4. The

absence of the C2-C3 double bond distinguishes it from flavonols.

Stereochemistry: The carbons at positions 2 and 3 are chiral centers. The most common

natural form is the (+)-trans-fustin, which has the (2R,3R) configuration.[2] The (-)-trans-

fustin is the (2S,3S)-stereoisomer.[5]

Methodologies for Structural Elucidation
The determination of the structure of fustin and its derivatives relies on a combination of

modern spectroscopic techniques. A general workflow for this process is outlined below.
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Caption: General workflow for the structural elucidation of natural products.

Experimental Protocols
a) Isolation and Purification: Fustin is typically isolated from plant material (e.g., heartwood of

Cotinus coggygria) by extraction with organic solvents like methanol or ethanol. The crude
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extract is then subjected to a series of chromatographic separations. A common protocol

involves:

Solvent Extraction: Maceration or Soxhlet extraction of the dried plant material with a polar

solvent.

Partitioning: The crude extract is partitioned between immiscible solvents (e.g., water and

ethyl acetate) to separate compounds based on polarity.

Column Chromatography: The flavonoid-rich fraction is separated on a silica gel column,

eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol).

Preparative HPLC: Final purification to yield pure fustin is often achieved using preparative

High-Performance Liquid Chromatography (HPLC) on a C18 column.[6]

b) Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for

elucidating the detailed structure of organic molecules like fustin.[7][8]

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5 mL

of a deuterated solvent (e.g., DMSO-d6, Methanol-d4, or Acetone-d6). A small amount of

tetramethylsilane (TMS) may be added as an internal standard.

1D NMR (¹H and ¹³C):

¹H NMR: Provides information on the number of different types of protons and their

neighboring environments. Chemical shifts (δ) and coupling constants (J) are key

parameters.

¹³C NMR: Shows the number of different types of carbon atoms.

2D NMR (COSY, HSQC, HMBC):

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, helping to

piece together spin systems.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and

carbon atoms.
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HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons

and carbons that are two or three bonds away, which is crucial for connecting different

fragments of the molecule.

c) Mass Spectrometry (MS): MS provides the molecular weight and elemental composition of

the compound.[9][10]

Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization

(MALDI) are commonly used. High-Resolution Mass Spectrometry (HRMS) provides highly

accurate mass measurements, allowing for the determination of the molecular formula.

Sample Preparation: A dilute solution of the sample (1-2 mg/mL) in a suitable solvent like

acetonitrile or methanol is infused into the mass spectrometer.[11]

Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or [M-H]⁻) is

determined. Fragmentation patterns (MS/MS) provide structural information by showing how

the molecule breaks apart.

Spectroscopic Data for Fustin
The following tables summarize typical spectroscopic data used for the identification of fustin.

Table 1: ¹H NMR Spectroscopic Data for Fustin (in Acetone-d6)
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Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-2 5.05 d 11.5

H-3 4.60 d 11.5

H-5 7.70 d 8.8

H-6 6.50 dd 8.8, 2.3

H-8 6.40 d 2.3

H-2' 7.00 d 2.0

H-5' 6.85 d 8.2

H-6' 6.80 dd 8.2, 2.0

7-OH ~8.90 s -

3',4'-OH ~8.20 br s -

Table 2: ¹³C NMR Spectroscopic Data for Fustin (in Acetone-d6)
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Position Chemical Shift (δ, ppm)

C-2 84.5

C-3 73.0

C-4 197.5

C-4a 102.5

C-5 129.8

C-6 110.5

C-7 164.0

C-8 103.0

C-8a 168.0

C-1' 131.0

C-2' 115.0

C-3' 145.5

C-4' 146.0

C-5' 116.0

C-6' 120.0

Table 3: Mass Spectrometry Data for Fustin

Technique Mode
Molecular
Formula

Calculated m/z Observed m/z

HR-ESI-MS Positive C₁₅H₁₂O₆ 289.0707 [M+H]⁺ 289.0707

HR-ESI-MS Negative C₁₅H₁₂O₆ 287.0561 [M-H]⁻ 287.0555

Note: NMR data can vary slightly depending on the solvent and concentration.
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Structural Elucidation of Fustin Derivatives
The structural elucidation of fustin derivatives follows the same principles. Common

derivatives include O-glycosides and O-methylated compounds.

Glycosides: The presence of a sugar moiety is indicated by additional signals in the ¹H NMR

spectrum, typically between δ 3.0-5.5 ppm, including a characteristic anomeric proton signal.

The attachment point of the sugar is determined using HMBC correlations between the

anomeric proton and the carbon of the fustin skeleton.

Methylated Derivatives: The addition of a methyl group introduces a sharp singlet at around

δ 3.7-4.0 ppm in the ¹H NMR spectrum and a signal around δ 55-60 ppm in the ¹³C NMR

spectrum. The position of methylation is confirmed by HMBC correlations and changes in the

chemical shifts of adjacent aromatic protons.

Biosynthesis of Fustin
Fustin is derived from the general flavonoid biosynthetic pathway, which originates from the

shikimate and acetate pathways.

Flavanone Synthesis Fustin PathwayL-Phenylalanine Cinnamic AcidPAL p-Coumaroyl-CoAC4H, 4CL

Naringenin Chalcone

CHS

3 x Malonyl-CoA
CHS

Naringenin
(Flavanone)

CHI
EriodictyolF3'H Fustin

(Dihydrofisetin)
F3H

Click to download full resolution via product page

Caption: Simplified biosynthetic pathway leading to Fustin.

The pathway involves the condensation of p-Coumaroyl-CoA (from the shikimate pathway) with

three molecules of Malonyl-CoA to form a chalcone, which is then isomerized to a flavanone

(naringenin). Subsequent hydroxylations at the 3' position (by flavonoid 3'-hydroxylase, F3'H)

and the 3 position (by flavanone 3-hydroxylase, F3H) yield fustin.
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Biological Activity and Signaling
Fustin exhibits a range of biological activities, including synergistic anticancer effects when

combined with epigallocatechin-3-O-gallate (EGCG).[3] This effect has been linked to the

activation of the eNOS/cGMP signaling pathway.
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Caption: Fustin's role in the eNOS/cGMP signaling pathway in cancer cells.
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In this pathway, fustin, in synergy with EGCG, activates endothelial nitric oxide synthase

(eNOS). This leads to an increase in nitric oxide (NO), which in turn activates soluble guanylate

cyclase (sGC). The resulting increase in cyclic guanosine monophosphate (cGMP) activates

Protein Kinase G (PKG), ultimately leading to the induction of apoptosis in cancer cells.[3] This

provides a clear example of how understanding a compound's structure is the first step toward

elucidating its mechanism of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1231570#structural-elucidation-of-fustin-and-its-
derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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